molecular formula C17H17NO5 B5600091 Methyl 3-(3,4-dimethoxybenzamido)benzoate

Methyl 3-(3,4-dimethoxybenzamido)benzoate

Cat. No.: B5600091
M. Wt: 315.32 g/mol
InChI Key: PHORRMNQBMEWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethoxybenzamido)benzoate is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate is 315.11067264 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Nucleic Acid Research

Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate plays a role in the synthesis of protected ribonucleosides, crucial for RNA and DNA-RNA mixtures' synthesis. This chemical's application has been pivotal in creating oligoribonucleotides on a solid support, enabling the preparation and isolation of DNA and RNA mixtures with enhanced ease and efficiency. This advancement supports complex biological research and therapeutic developments, highlighting the compound's significant contribution to molecular biology (Kempe et al., 1982).

Advancements in Organic Synthesis

In organic synthesis, the compound has facilitated the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through innovative methods. These derivatives are essential for developing new materials and chemicals with potential applications in various industries, including pharmaceuticals and materials science (Gabriele et al., 2006).

Role in Hydrogen-Bonded Structures

Research has demonstrated the compound's utility in studying hydrogen-bonded structures, offering insights into molecular interactions that are fundamental to understanding chemical and biological processes. This knowledge is crucial for designing more effective drugs and materials with specific properties (Portilla et al., 2007).

Contribution to Heterocyclic Chemistry

Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate has been utilized in the synthesis of heterocyclic systems, such as fused pyrimidinones. These systems are essential in medicinal chemistry, where they serve as the backbone for many therapeutic agents. The ability to synthesize and manipulate these structures has profound implications for developing new medications and understanding biological mechanisms (Toplak et al., 1999).

Development of Supramolecular Dendrimers

The compound is integral to the design and synthesis of the first spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase. This breakthrough has implications for materials science, offering a new avenue for creating complex structures with unique properties for applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-8-7-11(10-15(14)22-2)16(19)18-13-6-4-5-12(9-13)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORRMNQBMEWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.